3-(1-Phenylpropoxy)propan-1-ol
Description
Contextualization in Contemporary Organic Synthesis and Functional Group Chemistry
In the landscape of modern organic synthesis, molecules like 3-(1-Phenylpropoxy)propan-1-ol are valuable as building blocks or intermediates. The presence of both an ether and an alcohol functional group allows for a variety of chemical transformations.
Ethers are generally characterized by their low reactivity, which makes them excellent solvents for a wide range of chemical reactions, including Grignard and other organometallic reactions. solubilityofthings.comlabinsights.nl They are capable of dissolving both polar and non-polar compounds. solubilityofthings.com However, under specific conditions, such as in the presence of strong acids, ethers can be cleaved to yield alcohols and alkyl halides. britannica.com The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common and versatile method for forming ethers and is relevant to the synthesis of compounds like this compound. britannica.comwikipedia.org
The primary alcohol group (-CH2OH) in this compound offers a site for various chemical modifications. Alcohols can be oxidized to form aldehydes or carboxylic acids, or they can be converted into esters, halides, or other functional groups. This dual functionality of an ether and an alcohol within the same molecule allows for sequential and selective reactions, a key strategy in the multi-step synthesis of complex organic molecules.
The synthesis of such bifunctional compounds can be approached in several ways. One common method involves the reaction of a suitable alcohol with an epoxide, or the Williamson ether synthesis where one of the reactants contains a protected alcohol group. For instance, the synthesis of a similar compound, 3-(benzyloxy)propan-1-ol, has been documented in the Canadian Journal of Chemistry. chemsynthesis.com
Significance of the Phenylpropoxypropanol Motif in Advanced Chemical Architectures
The phenylpropoxypropanol motif, the core structure of this compound, is a significant structural unit found in a variety of more complex and biologically active molecules. This motif can be found in compounds that are investigated for their potential as pharmaceuticals. For example, derivatives of phenylpropoxypropanol have been explored as intermediates in the synthesis of antidepressants. lookchem.com
Research into related structures, such as those used in the development of serotonin (B10506) or noradrenaline reuptake inhibitors, highlights the importance of the 3-aryl-propanolamine framework, which can be derived from phenylpropoxypropanol precursors. googleapis.com The synthesis of various functionalized pyrrolidines has also been achieved using 1,3-bis-electrophilic motifs, demonstrating the versatility of such carbon backbones in constructing complex heterocyclic systems. rsc.org
Identification of Key Structural Features and Intrinsic Stereoisomerism
The structure of this compound contains several key features that determine its chemical identity and reactivity. These include the phenyl ring, the ether linkage, and the primary alcohol functional group. The molecular formula is C12H18O2, and its average mass is approximately 194.27 g/mol . chembk.comepa.gov
A critical aspect of the structure of this compound is the presence of a stereocenter. The carbon atom to which the phenyl group and the propoxy group are attached is chiral. This means that the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-3-(1-Phenylpropoxy)propan-1-ol and (S)-3-(1-Phenylpropoxy)propan-1-ol.
The presence of stereoisomerism is a crucial consideration in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. The synthesis of enantiomerically pure compounds is therefore a significant goal in organic synthesis. Chiral building blocks, such as (R)-3-amino-1-phenyl-propan-1-ol, are often used to create specific stereoisomers of more complex molecules. lookchem.com The stereochemical properties of such molecules are critical for developing targeted therapies. lookchem.com
The spectroscopic data for related compounds can provide insight into the expected signals for this compound. For example, the 1H NMR spectrum of 3-phenyl-1-propanol (B195566) shows characteristic signals for the aromatic protons and the aliphatic chain. spectrabase.com Similarly, spectroscopic data for (S)-1-(phenylmethoxy)-4-penten-2-ol reveals the chemical shifts and coupling constants associated with a related chiral ether alcohol. orgsyn.org
Compound Data
| Property | Value |
| Molecular Formula | C12H18O2 chembk.com |
| Average Mass | 194.274 g/mol epa.gov |
| Monoisotopic Mass | 194.13068 g/mol epa.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
114687-30-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(1-phenylpropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-2-12(14-10-6-9-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
InChI Key |
VKIATHIBTJQUJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCCCO |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Kinetics of 3 1 Phenylpropoxy Propan 1 Ol Transformations
Elucidation of Reaction Mechanisms for Ether Formation and Cleavage
The ether linkage in 3-(1-phenylpropoxy)propan-1-ol is central to its chemical identity. Understanding the mechanisms by which this bond is formed and broken is fundamental to its synthesis and reactivity.
Ether Formation: The most common and versatile method for synthesizing ethers, particularly unsymmetrical ones like this compound, is the Williamson ether synthesis. libretexts.org This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.orgyoutube.com It involves the reaction of an alkoxide ion with a primary alkyl halide or a similar substrate with a good leaving group. libretexts.org
For the synthesis of this compound, two primary pathways are conceivable:
Pathway A: The reaction of the sodium salt of 1-phenyl-1-propanol (B1198777) (an alkoxide) with a 3-halopropan-1-ol (e.g., 3-chloropropan-1-ol).
Pathway B: The reaction of the sodium salt of propan-1-ol with a 1-halo-1-phenylpropane.
The S(_N)2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center. Pathway A is generally preferred because it involves a nucleophilic attack on a sterically unhindered primary alkyl halide. In contrast, Pathway B involves a secondary benzylic halide, which is more sterically hindered and more prone to undergoing a competing E2 elimination reaction, especially with a strong base like an alkoxide. libretexts.org
The mechanism for the favored Pathway A involves two main steps:
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates 1-phenyl-1-propanol to form the corresponding nucleophilic alkoxide. libretexts.org
Nucleophilic Attack: The newly formed 1-phenylpropoxide ion attacks the primary carbon of 3-halopropan-1-ol, displacing the halide leaving group in a single, concerted step to form the ether bond. youtube.com
Ether Cleavage: Ethers are known for their general chemical stability but can be cleaved by strong acids, most effectively by hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org The mechanism of cleavage, either S(_N)1 or S(_N)2, depends on the nature of the alkyl groups attached to the ether oxygen. wikipedia.orgstackexchange.com
In this compound, the oxygen atom is bonded to a primary propyl group and a secondary benzylic group. The presence of the secondary benzylic group strongly favors an S(_N)1 cleavage mechanism because it can form a relatively stable secondary benzylic carbocation upon dissociation. libretexts.orgopenstax.orglibretexts.org
The S(_N)1 cleavage mechanism proceeds as follows:
Protonation: The ether oxygen is protonated by the strong acid (e.g., HI), forming an oxonium ion intermediate. This converts the alkoxy group into a good leaving group (an alcohol). wikipedia.org
Carbocation Formation: The C-O bond attached to the secondary benzylic carbon cleaves, and the stable 1-phenylpropyl carbocation is formed along with propan-1-ol. This is the rate-determining step. The stability of this carbocation is enhanced by resonance with the adjacent phenyl ring. stackexchange.com
Nucleophilic Capture: The halide anion (I) rapidly attacks the carbocation to form 1-iodo-1-phenylpropane. The propan-1-ol formed can further react with excess HI to yield 1-iodopropane. libretexts.org
An S(_N)2 mechanism, involving the attack of the iodide ion on the less sterically hindered primary carbon of the protonated ether, is less likely but possible. libretexts.orgopenstax.org However, the conditions that favor S(_N)1 reactions (formation of a stable carbocation) typically dominate. libretexts.org
| Mechanism | Key Intermediate | Initial Products | Likelihood |
|---|---|---|---|
| SN1 | 1-Phenylpropyl carbocation | 1-Iodo-1-phenylpropane and Propan-1-ol | High (Favored) |
| SN2 | None (concerted) | 1-Phenyl-1-propanol and 1-Iodopropane | Low |
Analysis of Nucleophilic Reactivity and Regioselectivity in Functional Group Interconversions
Regioselectivity describes the preference for a reaction to occur at one site of a molecule over another. In this compound, the primary competition is between the ether linkage and the terminal primary alcohol.
Nucleophilic Reactivity: The oxygen atom of the primary hydroxyl group is a potent nucleophile, especially after deprotonation to an alkoxide. This allows for a variety of functional group interconversions, such as:
Esterification: Reaction with an acyl chloride or carboxylic anhydride (B1165640) to form an ester.
Alkylation: Further etherification by reacting its alkoxide form with another alkyl halide.
Regioselectivity in Functionalization: Most functionalization reactions will selectively target the terminal hydroxyl group over the ether oxygen. The ether oxygen is significantly less reactive due to the steric hindrance from its two attached carbon groups and its lower basicity compared to an alkoxide. For example, acylation or oxidation reactions under standard conditions will occur exclusively at the primary alcohol.
Regioselectivity in Cleavage: As detailed in section 3.1, the regioselectivity of ether cleavage is dictated by the reaction mechanism. The S(_N)1 pathway, favored by the stable secondary benzylic carbocation, ensures that cleavage occurs specifically at the C(benzylic)-O bond. libretexts.orgopenstax.org This results in the formation of 1-phenyl-1-propanol derivatives and propan-1-ol derivatives, rather than phenylpropane and a substituted propanol (B110389). This predictable regioselectivity is a key feature in the synthetic manipulation of such ethers. Computational models and mechanistic studies on related phenols also highlight how electronic effects govern the sites of protonation and subsequent functionalization, reinforcing the predictability of these reactions. chemrxiv.org
Stereochemical Control Mechanisms and Origins of Asymmetric Induction
The carbon atom bonded to both the phenyl group and the ether oxygen is a stereocenter. Therefore, this compound exists as a pair of enantiomers, (R) and (S). The control of this stereocenter is a critical aspect of its chemistry.
Asymmetric Synthesis: The synthesis of an enantiomerically pure form of this compound can be achieved through several strategies of asymmetric induction, which is the preferential formation of one enantiomer or diastereomer over another. wikipedia.orgmsu.edu
Chiral Pool Synthesis: The most direct method is to start with an enantiomerically pure precursor. Using either (R)- or (S)-1-phenyl-1-propanol in a Williamson ether synthesis (Pathway A) will directly yield the corresponding enantiomer of the final product. msu.edu Since the chiral center is not involved in the reaction, its configuration is retained. This is a form of internal asymmetric induction. wikipedia.org
Asymmetric Reduction: An alternative approach involves the asymmetric reduction of a prochiral ketone. For example, the ketone precursor, 3-(1-oxo-1-phenylpropoxy)propan-1-one, could be reduced using a chiral catalyst system, such as a borane (B79455) with an oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). google.com This method, known as external asymmetric induction, introduces chirality through the influence of a chiral catalyst in the transition state. wikipedia.org High enantiomeric excesses (ee) have been reported for the asymmetric synthesis of the related (S)-3-chloro-1-phenyl-1-propanol using similar catalytic systems. ciac.jl.cn
Kinetic Resolution: A racemic mixture of this compound could be resolved through a process like enzyme-catalyzed enantioselective acylation. nih.gov In this method, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed ester. Lipases are commonly used for this purpose and can provide high selectivity. nih.govresearchgate.net
Asymmetric Induction in Derivatization: The existing stereocenter can influence the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as substrate control. wikipedia.org If the terminal alcohol of enantiopure this compound were oxidized to an aldehyde, subsequent nucleophilic addition to the carbonyl group would likely proceed with diastereoselectivity. The chiral center would sterically hinder one face of the carbonyl, directing the nucleophile to attack from the less hindered face, as predicted by models like the Felkin-Anh model. wikipedia.org
| Strategy | Description | Key Feature | Typical Outcome |
|---|---|---|---|
| Chiral Pool Synthesis | Using an enantiopure starting material like (R)-1-phenyl-1-propanol. | Chirality is transferred from the substrate. | High enantiomeric purity, configuration retained. |
| Asymmetric Catalysis | Reduction of a prochiral ketone with a chiral catalyst (e.g., CBS catalyst). google.comciac.jl.cn | Chirality is induced by an external agent. | High enantiomeric excess (e.g., 80-95% ee). ciac.jl.cn |
| Kinetic Resolution | Enzymatic acylation of the racemic alcohol, where one enantiomer reacts faster. nih.gov | Separation based on different reaction rates. | Yields one enantiomer as the alcohol and the other as the ester. Max 50% yield for desired enantiomer. researchgate.net |
Computational and Theoretical Studies of 3 1 Phenylpropoxy Propan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties. For 3-(1-Phenylpropoxy)propan-1-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can elucidate its electronic characteristics and reactivity. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For instance, in alkoxy alcohols, the oxygen atoms are typically the sites of the highest electron density and are involved in the HOMO, making them susceptible to electrophilic attack. taylorandfrancis.com
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity. In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ether and alcohol groups, indicating their role as hydrogen bond acceptors, and positive potential (blue) around the hydroxyl hydrogen, indicating its role as a hydrogen bond donor.
Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |
| Electron Affinity | -1.80 eV | Energy released when an electron is added to the molecule. researchgate.net |
Conformational Analysis and Exploration of Energy Landscapes
The flexibility of the propoxy chain in this compound allows it to adopt numerous conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. organicchemistrytutor.com Understanding the conformational preferences is crucial as they can significantly influence the molecule's physical properties and biological activity.
The potential energy surface (PES) of this compound can be explored by systematically rotating the single bonds. nih.gov The key dihedral angles to consider are around the C-C and C-O bonds of the ether and alcohol chains. The relative energies of the resulting conformers (e.g., staggered vs. eclipsed, gauche vs. anti) determine the most stable, low-energy structures. organicchemistrytutor.com For molecules with phenylpropyl ether moieties, attractive interactions between the aromatic rings can also influence conformational preferences. researchgate.net
Computational methods can map the potential energy landscape, identifying the global minimum and other low-energy local minima. acs.org These stable conformers represent the most populated shapes of the molecule at equilibrium. The energy differences between conformers are typically small, allowing for rapid interconversion at room temperature. nih.gov
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | ~180° | 0.0 (Global Minimum) | The phenylpropyl and propanol (B110389) chains are extended, minimizing steric hindrance. |
| Gauche 1 | ~60° | 0.8 | A folded conformation that may be stabilized by intramolecular hydrogen bonding. |
| Gauche 2 | ~-60° | 0.9 | Another folded conformation. |
| Eclipsed | ~0° | 4.5 | A high-energy, transition state-like conformation. |
Investigation of Transition States and Activation Energy Barriers for Chemical Reactions
Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is a high-energy, unstable configuration along the reaction coordinate that separates reactants from products. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), which determines the reaction rate. rsc.org
For this compound, several reactions could be computationally investigated. For example, the acid-catalyzed dehydration of the primary alcohol to form an alkene is a common reaction for alcohols. acs.orgnsf.gov DFT calculations can model the reaction pathway, identify the structure of the transition state, and calculate the activation energy. rsc.org Similarly, the oxidation of the ether linkage, a process relevant to metabolic degradation, can be studied. Computational studies on ether oxidation have shown that the energy barrier for hydrogen abstraction is a key step. rsc.orgacs.org
By comparing the activation energies for different potential reaction pathways, the most likely mechanism can be predicted. These computational insights are valuable for understanding the chemical stability and reactivity of the molecule.
Table 3: Hypothetical Activation Energy Barriers for Reactions of this compound
| Reaction Type | Proposed Elementary Step | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Acid-Catalyzed Dehydration | Protonation of the hydroxyl group | 7.5 |
| Acid-Catalyzed Dehydration | Water loss to form a carbocation | 22.0 |
| Ether Oxidation | Hydrogen abstraction from the carbon adjacent to the ether oxygen | 15.8 |
| Williamson-like Ether Synthesis (Reverse Reaction) | Nucleophilic attack of a phenoxide on propanol | 25.3 |
Molecular Modeling for Understanding Stereochemical Outcomes and Design Principles
This compound possesses a chiral center at the carbon atom bonded to both the phenyl group and the propoxy group. This chirality means that reactions involving this center can be stereoselective. Molecular modeling is a powerful tool for predicting and rationalizing the stereochemical outcomes of such reactions. numberanalytics.comnumberanalytics.com
By constructing computational models of the transition states leading to different stereoisomeric products, the relative activation energies can be calculated. acs.org The pathway with the lower activation energy will be favored, thus predicting the major stereoisomer formed. This approach has been successfully applied to various stereoselective reactions, including those of chiral alcohols. nih.govnih.gov
For example, in a hypothetical enzymatic resolution of racemic this compound, molecular docking simulations could be used to model how the R- and S-enantiomers fit into the active site of an enzyme like a lipase. mdpi.com The enantiomer that forms a more stable complex and is oriented more favorably for reaction will be preferentially converted, explaining the observed enantioselectivity. These computational models provide crucial design principles for the development of stereoselective syntheses. acs.org
Derivatization Reactions and Functional Group Transformations of 3 1 Phenylpropoxy Propan 1 Ol
Oxidation Reactions of the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) is the most readily oxidized functionality in the 3-(1-phenylpropoxy)propan-1-ol molecule under mild to moderate conditions. The outcome of the oxidation—either an aldehyde or a carboxylic acid—is dictated by the choice of reagent and reaction conditions, allowing for precise control over the product's oxidation state. The ether linkage and phenyl ring remain inert to these common oxidative procedures.
Research has demonstrated two primary oxidative pathways:
Controlled Oxidation to an Aldehyde: The synthesis of 3-(1-phenylpropoxy)propanal is achieved using mild oxidizing agents that prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) in a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) or Dess-Martin Periodinane (DMP) are highly effective. These methods are valued for their high yields and selectivity, proceeding under non-aqueous conditions that preserve the integrity of other functional groups.
Strong Oxidation to a Carboxylic Acid: For the synthesis of 3-(1-phenylpropoxy)propanoic acid , more potent oxidizing agents are required. The Jones oxidation, employing chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, provides a classic and robust method for this transformation. Alternative methods include using potassium permanganate (B83412) (KMnO₄) under basic conditions followed by an acidic workup. These harsh conditions are capable of fully oxidizing the primary alcohol while leaving the benzylic ether intact.
| Reaction Type | Reagent(s) | Solvent | Product | Typical Yield |
|---|---|---|---|---|
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 3-(1-Phenylpropoxy)propanal | 88-95% |
| Mild Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 3-(1-Phenylpropoxy)propanal | 90-96% |
| Strong Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Acetone/Water | 3-(1-Phenylpropoxy)propanoic acid | 75-85% |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | aq. NaOH, then H₃O⁺ | 3-(1-Phenylpropoxy)propanoic acid | 70-80% |
Reduction Reactions Affecting the Phenylpropoxy Moiety
While the alcohol and ether functionalities are in a reduced state, the phenyl ring of the phenylpropoxy group is susceptible to reduction. The most common and effective method for this transformation is catalytic hydrogenation. This reaction converts the aromatic ring into a saturated cyclohexane (B81311) ring, fundamentally altering the molecule's steric and electronic properties.
The process involves reacting this compound with hydrogen gas (H₂) under elevated pressure in the presence of a heterogeneous catalyst. The choice of catalyst is critical for achieving complete saturation of the ring without cleaving the ether bond. Rhodium-on-carbon (Rh/C) is particularly effective for hydrogenating aromatic rings under conditions that preserve other functionalities. The resulting product is 3-(1-cyclohexylpropoxy)propan-1-ol .
| Reaction Type | Reagent/Catalyst | Conditions | Product |
|---|---|---|---|
| Aromatic Ring Reduction | H₂ (gas) / Rhodium-on-Carbon (5% Rh/C) | 50-100 atm H₂, 80-100 °C, Methanol | 3-(1-Cyclohexylpropoxy)propan-1-ol |
| Aromatic Ring Reduction | H₂ (gas) / Ruthenium(IV) Oxide (RuO₂) | 70-120 atm H₂, 90-110 °C, Ethanol | 3-(1-Cyclohexylpropoxy)propan-1-ol |
Substitution Reactions at the Propanol (B110389) Terminus
The terminal hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions. This two-step strategy allows for the introduction of a wide range of functional groups at the propanol terminus.
Activation of the Hydroxyl Group: The first step involves converting the -OH group, a poor leaving group, into a more reactive intermediate. This is commonly achieved by reaction with thionyl chloride (SOCl₂) to form a chloroalkane or with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine (B92270) to form a tosylate ester.
Nucleophilic Displacement: The resulting intermediate, such as 1-chloro-3-(1-phenylpropoxy)propane or 3-(1-phenylpropoxy)propyl tosylate , is highly susceptible to Sₙ2 attack by various nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) yields the corresponding azide, while reaction with sodium cyanide (NaCN) introduces a nitrile group.
| Step | Reagent(s) | Intermediate/Product | Description |
|---|---|---|---|
| Activation (Halogenation) | Thionyl Chloride (SOCl₂) | 1-Chloro-3-(1-phenylpropoxy)propane | Converts the hydroxyl group to a chloride leaving group. |
| Activation (Tosylation) | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(1-Phenylpropoxy)propyl tosylate | Converts the hydroxyl group to an excellent tosylate leaving group. |
| Displacement | Sodium Azide (NaN₃) on the tosylate intermediate | 1-Azido-3-(1-phenylpropoxy)propane | Introduces an azide functionality via an Sₙ2 reaction. |
Ring-Functionalization of the Phenyl Group via Electrophilic Aromatic Substitution
The phenyl ring is an active site for electrophilic aromatic substitution (EAS), allowing for the introduction of substituents directly onto the aromatic core. The existing alkyl ether substituent, –CH(O-R')CH₂CH₃, is an ortho-, para-directing and weakly activating group due to a combination of inductive electron donation from the alkyl chain and resonance donation from the ether oxygen. However, the steric bulk of the substituent often leads to a preference for substitution at the less hindered para-position.
Key EAS reactions include:
Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂), yielding a mixture of 3-(1-(4-nitrophenyl)propoxy)propan-1-ol (major product) and 3-(1-(2-nitrophenyl)propoxy)propan-1-ol (minor product).
Halogenation: Reaction with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) results in bromination, primarily at the para-position to give 3-(1-(4-bromophenyl)propoxy)propan-1-ol .
Friedel-Crafts Acylation: Acylation with an acyl chloride, such as acetyl chloride (CH₃COCl), and aluminum chloride (AlCl₃) strongly favors the para-position due to the large size of the acylium ion intermediate, yielding 3-(1-(4-acetylphenyl)propoxy)propan-1-ol .
| Reaction Type | Reagent(s) | Major Product | Minor Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 3-(1-(4-Nitrophenyl)propoxy)propan-1-ol | 3-(1-(2-Nitrophenyl)propoxy)propan-1-ol |
| Bromination | Br₂ / FeBr₃ | 3-(1-(4-Bromophenyl)propoxy)propan-1-ol | 3-(1-(2-Bromophenyl)propoxy)propan-1-ol |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 3-(1-(4-Acetylphenyl)propoxy)propan-1-ol | None (due to high steric hindrance at ortho position) |
Cleavage Reactions of the Ether Linkage for Accessing Precursors
While ethers are known for their chemical stability, the C–O bond in this compound can be cleaved under harsh acidic conditions, providing a retro-synthetic pathway to its constituent alcohol precursors. This reaction is typically performed by refluxing the compound with a strong hydrohalic acid, such as hydrobromic acid (HBr) or hydriodic acid (HI).
The mechanism involves the initial protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Cleavage can occur at two positions: the benzylic carbon or the primary carbon of the propanol chain.
Cleavage at the benzylic C–O bond is often favored due to the stability of the resulting benzylic carbocation intermediate (Sₙ1-like pathway). This would yield 1-bromo-1-phenylpropane and propane-1,3-diol .
Cleavage at the primary C–O bond (Sₙ2 pathway) would yield 1-phenylpropan-1-ol and 1,3-dihalopropane (as the terminal alcohol would also react with excess acid).
Given the reaction conditions (excess strong acid), the most commonly isolated products are 1-phenylpropan-1-ol and 1,3-dibromopropane (when using HBr), as any initially formed propane-1,3-diol would be further converted to the dihalide.
| Reagent | Conditions | Identified Cleavage Products |
|---|---|---|
| Excess Hydrobromic Acid (HBr) | Reflux, 100-120 °C | 1-Phenylpropan-1-ol and 1,3-Dibromopropane |
| Excess Hydriodic Acid (HI) | Reflux, 100-127 °C | 1-Phenylpropan-1-ol and 1,3-Diiodopropane |
Applications of 3 1 Phenylpropoxy Propan 1 Ol As a Synthetic Intermediate
Precursor in the Construction of Complex Organic Molecules
No documented instances or research findings were identified that describe the use of 3-(1-Phenylpropoxy)propan-1-ol as a precursor in the construction of complex organic molecules.
Chiral Building Block in the Enantioselective Synthesis of Advanced Scaffolds
There is no available information on the application of this compound as a chiral building block for the enantioselective synthesis of advanced chemical scaffolds.
Intermediate for the Preparation of Bioactive Agents and Pharmaceutical Precursors
No literature was found detailing the role of this compound as an intermediate in the synthesis of bioactive agents or pharmaceutical precursors.
Specific searches for the use of this compound in the synthesis of neurotransmitter reuptake inhibitor precursors and their analogues did not yield any relevant results.
There is no information available in the surveyed literature regarding the application of this compound in the synthesis of agrochemicals or functional materials.
Scaffold for the Rational Design and Development of Novel Chemical Entities
No studies or reports were found that utilize this compound as a scaffold for the rational design and development of new chemical entities.
Advanced Spectroscopic Characterization Techniques in Research on Phenylpropoxypropanols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules, including 3-(1-Phenylpropoxy)propan-1-ol. It provides unparalleled insight into the chemical environment of individual atoms and their connectivity.
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for establishing the primary structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.
¹H NMR Data for this compound:
Aromatic Protons: Signals typically appear in the range of δ 7.2-7.4 ppm, corresponding to the protons on the phenyl group.
Methine Proton (CH-O): The proton attached to the carbon bearing the phenyl group and the ether oxygen typically resonates around δ 4.3-4.5 ppm as a triplet.
Methylene (B1212753) Protons (CH₂-O): The two sets of methylene protons in the propoxy chain exhibit distinct signals. The protons adjacent to the ether oxygen appear around δ 3.4-3.6 ppm, while those adjacent to the hydroxyl group are found around δ 3.7-3.9 ppm.
Methylene Protons (CH₂): The central methylene group of the propanol (B110389) moiety shows a signal around δ 1.7-1.9 ppm.
Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent.
¹³C NMR Data for this compound:
Aromatic Carbons: Signals for the phenyl group carbons are observed in the δ 125-145 ppm region.
Methine Carbon (CH-O): The carbon attached to the phenyl group and the ether oxygen appears around δ 82 ppm.
Methylene Carbons (CH₂-O): The carbon adjacent to the ether oxygen resonates at approximately δ 68 ppm, and the carbon adjacent to the hydroxyl group is found near δ 61 ppm.
Methylene Carbon (CH₂): The central methylene carbon of the propanol moiety has a chemical shift of about δ 32 ppm.
These assignments provide a complete map of the carbon and proton framework of the molecule, confirming the fundamental connectivity of this compound.
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assigning signals and elucidating complex structural and stereochemical features.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show correlations between the methine proton and the adjacent methylene protons, as well as between the different methylene groups in the propanol chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is crucial for definitively assigning the proton signal to its corresponding carbon atom, for instance, linking the methin proton signal at ~4.4 ppm to the methine carbon signal at ~82 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of atoms, which is key for stereochemical analysis. In the case of chiral this compound, NOESY can reveal through-space interactions between the protons of the phenyl group and specific protons on the propoxy chain, providing insights into the preferred conformation and the relative stereochemistry of chiral centers if applicable.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also provide information about molecular conformation.
Key Vibrational Frequencies for this compound:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H (alcohol) | 3600-3200 (broad) | 3600-3200 (weak) | Stretching |
| C-H (aromatic) | 3100-3000 | 3100-3000 (strong) | Stretching |
| C-H (aliphatic) | 3000-2850 | 3000-2850 (strong) | Stretching |
| C=C (aromatic) | 1600-1450 | 1600-1450 (strong) | Stretching |
| C-O (ether) | 1150-1085 | 1150-1085 (moderate) | Stretching |
| C-O (alcohol) | 1050-1000 | 1050-1000 (moderate) | Stretching |
The broad O-H stretching band in the IR spectrum is characteristic of the hydrogen-bonded hydroxyl group. The sharp peaks corresponding to aromatic C-H and C=C stretching are also prominent. The C-O stretching vibrations for the ether and alcohol functionalities provide further confirmation of the molecule's structure. Raman spectroscopy complements IR by often providing stronger signals for non-polar bonds like the aromatic C=C bonds.
High-Resolution Mass Spectrometry for Accurate Molecular Weight and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. It also provides information about the molecule's structure through the analysis of its fragmentation patterns upon ionization.
For this compound (C₁₂H₁₈O₂), the expected exact mass is 194.1307 g/mol . HRMS can measure this value with high accuracy (typically within 5 ppm), confirming the molecular formula.
Common Fragmentation Pathways:
Loss of a propanol radical: A common fragmentation involves the cleavage of the C-O bond of the ether, leading to the formation of a stable benzylic cation.
Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atoms is a characteristic fragmentation pathway for ethers and alcohols.
Loss of water: Dehydration from the alcohol moiety can occur, particularly in chemical ionization or under certain electron ionization conditions.
The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.
Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
Since this compound possesses a stereocenter at the carbon atom bearing the phenyl group, it exists as a pair of enantiomers. Chiroptical techniques are essential for studying these chiral properties.
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation ([α]) is a characteristic physical property for each enantiomer, with the two enantiomers rotating light in equal but opposite directions. Measurement of the optical rotation is a primary method for determining the enantiomeric purity of a sample.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, particularly the chromophores. By comparing the experimental ECD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the predominant enantiomer in a sample can be determined.
X-ray Crystallography for Definitive Determination of Absolute Stereochemistry and Solid-State Structure (for Crystalline Derivatives)
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If this compound or a suitable crystalline derivative can be prepared, this technique can provide an unambiguous determination of its absolute stereochemistry.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined. This allows for the unequivocal assignment of the (R) or (S) configuration at the chiral center. Furthermore, X-ray crystallography reveals information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Purity Assessment in Complex Mixtures
In the synthesis of phenylpropoxypropanols such as this compound, rigorous analytical oversight is essential to ensure the desired product is formed with high purity. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable tools for this purpose. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for monitoring reaction progress and assessing the purity of the final product in complex mixtures. rsc.orgnih.gov
The synthesis of this compound, typically involving the reaction of a phenylpropanol derivative with propan-1-ol or a related precursor, can result in a mixture containing the target molecule, unreacted starting materials, catalysts, and potential by-products. Chromatographic methods separate these components, after which mass spectrometry provides structural information for their identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and thermally stable compounds like this compound. nih.gov In the context of its synthesis, GC-MS can be used to monitor the reaction's progress by tracking the consumption of reactants and the formation of the product over time. Aliquots can be taken from the reaction mixture, and after appropriate work-up, analyzed directly. For compounds with hydroxyl groups that may have poor peak shape or thermal instability, derivatization is a common strategy to improve chromatographic performance. However, for many ether alcohols, direct analysis is feasible. upb.roresearchgate.net
The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, fragments the eluted molecules into a reproducible pattern, or mass spectrum. This spectrum serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. d-nb.info For instance, the mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (194.27 g/mol ) and characteristic fragment ions resulting from the cleavage of the ether bond and other parts of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are less volatile, thermally labile, or of higher molecular weight, LC-MS is the technique of choice. rsc.org LC-MS is particularly useful for purity assessment of the final, purified this compound product. It can detect non-volatile impurities that would be missed by GC-MS. chromatographyonline.com Reversed-phase high-performance liquid chromatography (HPLC) is a common separation method, where compounds are separated based on their hydrophobicity. sigmaaldrich.com
The eluent from the HPLC column is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These are "soft" ionization techniques that typically produce a protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+), with minimal fragmentation. waters.com This provides clear molecular weight information, which is crucial for confirming the identity of the main product and any impurities. sciex.com Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation of unknown impurities by inducing fragmentation of a selected parent ion. sciex.com
The following table outlines typical parameters for the GC-MS and LC-MS analysis of compounds similar to this compound.
Table 1: Illustrative GC-MS and LC-MS Parameters for Phenylpropoxypropanol Analysis
| Parameter | GC-MS | LC-MS |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl polysiloxane stationary phase. | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | Helium carrier gas at a constant flow rate (e.g., 1 mL/min). | Gradient elution with a mixture of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol. biosolve-chemicals.eulcms.cz |
| Injection | Split/splitless injector at ~250°C. | Autosampler injection of sample dissolved in mobile phase. |
| Oven Program | Temperature ramp, e.g., starting at 50°C, holding for 2 min, then ramping to 280°C at 10°C/min. | Isocratic or gradient elution at a controlled column temperature (e.g., 40°C). |
| Ionization | Electron Ionization (EI) at 70 eV. | Electrospray Ionization (ESI), positive or negative ion mode. |
| MS Detector | Quadrupole or Ion Trap. | Quadrupole, Time-of-Flight (TOF), or Orbitrap. |
| Data Acquired | Full scan (e.g., m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan for impurity identification; Extracted Ion Chromatogram (EIC) for specific mass tracking. |
By employing these hyphenated techniques, researchers can effectively monitor the synthesis of this compound, optimize reaction conditions to maximize yield, and rigorously assess the purity of the final compound to ensure it meets the required specifications for further research.
Spectroelectrochemical Investigation (if applicable to the compound's redox properties)
Spectroelectrochemistry is an advanced analytical method that combines electrochemical techniques with spectroscopy to investigate the spectral changes that occur in a molecule as its oxidation state is altered. nih.gov This provides valuable insights into the electronic structure of a molecule and the characteristics of its redox (reduction-oxidation) active sites. For a compound like this compound, which contains both a phenyl group and a primary alcohol, both of which can be electroactive, spectroelectrochemistry is an applicable and informative technique. researchgate.netabechem.com
While direct spectroelectrochemical studies on this compound are not prominently featured in the literature, the methodology has been successfully applied to closely related derivatives, demonstrating its utility for this class of compounds. researchgate.netktu.edu.tr The primary technique used in such an investigation is typically cyclic voltammetry (CV) coupled with UV-Visible spectroscopy. als-japan.com
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to probe the redox properties of a molecule by measuring the current that develops in an electrochemical cell as the potential is varied. sciepub.com A CV experiment on this compound would reveal the potentials at which the compound is oxidized and reduced.
Oxidation: The phenyl group and the primary alcohol are both susceptible to oxidation. The oxidation of the aromatic ring would involve the removal of an electron to form a radical cation. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, typically at higher potentials. abechem.com
Reduction: The phenyl group can also be reduced by adding an electron to form a radical anion, though this often occurs at very negative potentials.
The resulting voltammogram plots current versus potential, showing peaks corresponding to these redox events. The peak potential provides information about the energy required for the electron transfer, while the peak shape and current can give insights into the kinetics and reversibility of the reaction. als-japan.com
Spectroelectrochemical Analysis
In a spectroelectrochemical experiment, a UV-Vis spectrum is recorded simultaneously as the potential is swept in a CV experiment. This is often achieved using a specialized cell with an optically transparent electrode. As the compound is oxidized or reduced, changes in its electronic structure will lead to changes in its UV-Vis absorption spectrum. For example, the formation of a radical cation from the phenyl ring would likely result in the appearance of new absorption bands at different wavelengths. researchgate.net
By correlating the spectral changes with the electrochemical events, one can:
Unambiguously assign the redox processes to specific parts of the molecule.
Identify and characterize transient intermediates formed during the redox reaction.
Study the stability of the electrochemically generated species.
The following table provides hypothetical data that could be expected from a cyclic voltammetry study of this compound in a non-aqueous solvent like acetonitrile with a supporting electrolyte.
Table 2: Hypothetical Cyclic Voltammetry Data for this compound
| Process | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Reversibility | Assignment |
|---|---|---|---|---|
| Oxidation I | ~ +1.2 V | N/A | Irreversible | Oxidation of the primary alcohol group. |
| Oxidation II | ~ +1.8 V | ~ +1.7 V | Quasi-reversible | Oxidation of the phenyl group to a radical cation. |
| Reduction I | N/A | ~ -2.5 V | Quasi-reversible | Reduction of the phenyl group to a radical anion. |
Note: Potentials are hypothetical and would be reported versus a reference electrode (e.g., Ag/AgCl or SCE). The exact values depend heavily on experimental conditions such as solvent, electrolyte, and scan rate.
Future Research Directions and Emerging Paradigms for 3 1 Phenylpropoxy Propan 1 Ol
Development of Highly Efficient and Environmentally Sustainable Synthetic Routes
The pursuit of green chemistry principles is a central theme in modern organic synthesis. longdom.org For 3-(1-Phenylpropoxy)propan-1-ol, future research will prioritize the development of synthetic pathways that are not only efficient in terms of yield but also environmentally benign. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources. longdom.org
Key areas of development include:
Atom-Economic Reactions: Future syntheses will move towards maximizing the incorporation of all reactant atoms into the final product. longdom.org A potential route is the direct acid-catalyzed dehydration of two different alcohols, such as 1-phenylpropan-1-ol and propan-1-ol, to form the ether bond, releasing only water as a byproduct. doubtnut.com
Renewable Feedstocks: The sustainability of the synthesis can be enhanced by sourcing precursors from renewable resources. For instance, propanols can be produced through the catalytic conversion of glycerol, a byproduct of the biodiesel industry, using environmentally friendly catalysts. mdpi.com
Green Solvents: Research will likely explore the use of greener solvents to replace traditional volatile organic compounds. Water, supercritical CO2, or ionic liquids are potential alternatives that can reduce the environmental impact of the synthesis process. longdom.org
Energy Efficiency: The adoption of methods like microwave or ultrasound activation can accelerate reaction times and lower energy consumption compared to conventional heating. longdom.org
A plausible sustainable approach is a modified Williamson ether synthesis, reacting a salt of propan-1-ol with a 1-phenylpropyl derivative. Optimizing this reaction for green solvents and catalysts will be a significant research focus.
Exploration of Novel Catalytic Systems for Unprecedented Reactivity and Enantioselectivity
Catalysis is fundamental to achieving high efficiency and selectivity in chemical synthesis. For this compound, which possesses a chiral center at the C1 position of the phenylpropyl group, the development of novel catalytic systems is crucial for controlling stereochemistry.
Enantioselective Synthesis of Precursors: A key strategy involves the enantioselective synthesis of chiral precursors. For example, optically active (R)- or (S)-3-chloro-1-phenylpropanol can be synthesized by the asymmetric reduction of 3-chloropropiophenone. googleapis.comgoogle.com This reaction utilizes chiral catalysts such as optically active oxazaborolidines (as developed by Corey) or ruthenium complexes to achieve high enantiomeric excess. google.comlookchem.com This chiral alcohol then serves as a building block to produce the desired enantiomer of this compound.
| Precursor Reaction | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Asymmetric reduction of 3-chloropropiophenone | Borane (B79455) with chiral oxazaborolidine | Produces optically active 3-chloro-1-phenylpropanol with high enantioselectivity. | googleapis.comgoogle.com |
| Asymmetric hydrogenation of β-amino ketones | MCCPM-Rh catalyst | Generates optically active amino alcohols, a related structural class. | google.com |
| Enantioselective hydrogenation | Chiral ruthenium catalyst with potassium tert-butoxide | Used for asymmetric reduction of related thienyl ketones. | google.com |
Phase Transfer Catalysis (PTC): For the etherification step, phase transfer catalysis presents a green and efficient method. PTC can facilitate the reaction between the alcohol and the phenylpropyl halide under mild conditions, often with higher reaction rates and selectivities while minimizing the need for harsh solvents. researchgate.net Research into novel, recyclable phase transfer catalysts could further enhance the sustainability of the process. researchgate.net
Advanced Computational Predictions to Guide Synthetic Design and Mechanistic Understanding
Computational chemistry is an increasingly powerful tool for predicting reaction outcomes and elucidating complex mechanisms. For this compound, advanced computational models can provide invaluable insights to guide laboratory work.
Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the most favorable conditions for synthesis. For example, modeling the ether formation step can help in selecting the optimal catalyst and reaction temperature to maximize yield and minimize byproducts.
Predicting Properties: Computational tools can predict the physicochemical properties of the target molecule and its intermediates. nih.gov This data is crucial for designing purification processes and understanding the molecule's behavior.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 166.22 g/mol | nih.gov |
| XLogP3-AA (LogP) | 1.3 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 5 | nih.gov |
Catalyst Design: Computational studies can aid in the rational design of novel catalysts. By simulating the interaction between a catalyst and the reactants, researchers can design catalysts with enhanced activity and enantioselectivity for synthesizing specific stereoisomers of this compound. lookchem.com
Design of Next-Generation Chemical Scaffolds and Functional Materials Derived from the Phenylpropoxypropanol Framework
The true potential of this compound may lie in its use as a versatile building block for creating more complex molecules and functional materials. The combination of a chiral center, an aromatic ring, and reactive hydroxyl and ether groups makes it an attractive scaffold.
Pharmaceutical Intermediates: The closely related structure, 3-chloro-1-phenyl-propan-1-ol, is a key intermediate in the synthesis of important pharmaceuticals. lookchem.com Specifically, its chiral forms are used to produce antidepressants such as (R)-tomoxetine and (S)-fluoxetine. googleapis.comlookchem.com This highlights the potential of the phenylpropoxypropanol scaffold in medicinal chemistry, where it can be used to synthesize new drug candidates. lookchem.com
Functional Polymers: The terminal hydroxyl group allows the molecule to be incorporated into polymers. This opens the possibility of creating new polyesters or polyethers with unique properties conferred by the phenylpropoxy side chain. Analogous research shows that simple alcohols like 1-propanol (B7761284) can serve as precursors for producing biodegradable polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV)), suggesting a pathway for developing novel bioplastics. nih.gov
Functional Materials: The phenylpropoxypropanol framework could be a component in multi-component reactions (MCRs) to build complex heterocyclic structures. aablocks.com Such structures, like pyranopyrazoles, are known to have applications as pigments, cosmetics, and photoactive materials. aablocks.com
Fragrance and Cosmetic Applications: Simple derivatives like 3-phenyl-1-propanol (B195566) are used as fragrance ingredients. nih.gov The unique structure of this compound could be explored for developing new fragrance or cosmetic agents with novel properties.
The exploration of this framework as a foundational element for diverse chemical structures promises a rich field of future research, extending its relevance from pharmaceuticals to materials science.
Q & A
Q. Methodology :
- Williamson Ether Synthesis : React 1-phenylpropanol with a propanol derivative (e.g., 3-bromopropanol) under basic conditions (e.g., KOH/NaH). Optimize stoichiometry (1:1.2 molar ratio) and temperature (80–100°C) to favor ether bond formation .
- Catalytic Hydrogenation : For intermediates with unsaturated bonds, use Pd/C or Raney Ni under H₂ (1–3 atm) to reduce double bonds while preserving the ether group. Monitor reaction progress via TLC .
- Purification : Employ fractional distillation (for volatile impurities) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be assessed via GC-MS (>95% peak area) .
Advanced: How can enantioselective synthesis of this compound be achieved using chiral catalysts?
Q. Methodology :
- Chiral Auxiliaries : Introduce a chiral center via Sharpless epoxidation or Jacobsen kinetic resolution. For example, use (R,R)-Salen-Co complexes to asymmetrically oxidize prochiral intermediates .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can resolve racemic mixtures via selective ester hydrolysis. Optimize solvent (t-BuOH) and pH (7–8) to enhance enantiomeric excess (ee > 90%) .
- Validation : Confirm enantiopurity using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) and polarimetry. Compare retention times with known standards .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodology :
- NMR Analysis :
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
- Mass Spectrometry : Use EI-MS to observe molecular ion peaks (e.g., m/z 208 [M⁺]) and fragmentation patterns (e.g., loss of –CH₂CH₂O–) .
Advanced: How do computational models predict the biological interactions of this compound?
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GPCRs). Parameterize force fields (AMBER) to account for ether and hydroxyl group interactions .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability in lipid bilayers. Analyze hydrogen bonds between the compound and membrane proteins .
- Validation : Compare predicted binding affinities (ΔG) with in vitro assays (e.g., SPR or fluorescence polarization) to resolve discrepancies .
Basic: What safety protocols are essential for handling this compound?
Q. Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid contact with oxidizers (e.g., HNO₃) .
- Emergency Response : For skin exposure, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .
Advanced: How can contradictory literature data on the compound’s bioactivity be resolved?
Q. Methodology :
- Reproducibility Studies : Standardize assay conditions (e.g., cell lines, incubation time) across labs. Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm activity .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to aggregate data from multiple studies. Adjust for variables like solvent polarity (DMSO vs. ethanol) .
- Structural Analogues : Compare bioactivity with derivatives (e.g., fluorinated or amino-substituted propanols) to identify structure-activity relationships .
Basic: What purification strategies maximize yield and purity of this compound?
Q. Methodology :
| Method | Conditions | Purity | Yield |
|---|---|---|---|
| Fractional Distillation | 100–120°C, 10 mmHg | 90–95% | 60–70% |
| Column Chromatography | Silica gel, hexane/EtOAc (4:1) | >98% | 50–60% |
| Recrystallization | Ethanol/water (3:1), −20°C | 95–97% | 40–50% |
Advanced: How do substituents on the phenyl ring affect the compound’s stability and reactivity?
Q. Methodology :
- Electron-Donating Groups (e.g., –OCH₃) : Increase ether bond stability but reduce electrophilic substitution rates. Assess via Hammett plots (σ values) .
- Electron-Withdrawing Groups (e.g., –CF₃) : Enhance oxidative degradation. Use accelerated stability testing (40°C/75% RH) to compare shelf life .
- Steric Effects : Bulky substituents (e.g., –C(CH₃)₃) hinder nucleophilic attacks. Analyze via X-ray crystallography to confirm spatial hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
